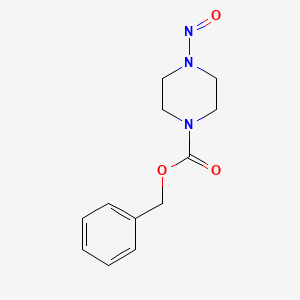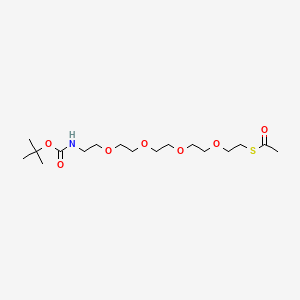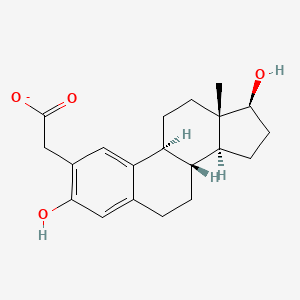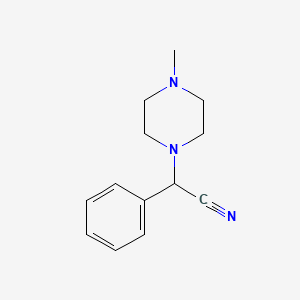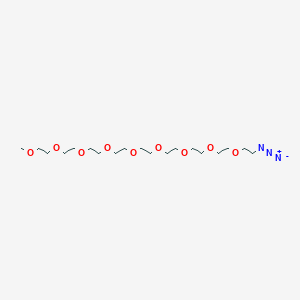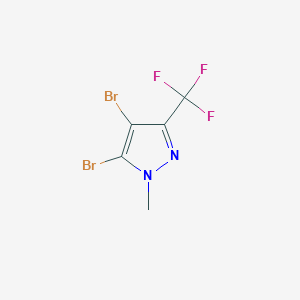
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride is a coordination compound that features a ruthenium center coordinated to two pyrazine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride typically involves the reaction of ruthenium precursors with pyrazine ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with pyrazine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which may alter its electronic and photophysical properties.
Reduction: Reduction reactions can convert the ruthenium center to lower oxidation states, affecting its reactivity and coordination environment.
Substitution: Ligand substitution reactions can occur, where the pyrazine ligands are replaced by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands such as bipyridine or phenanthroline, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For
Propriétés
Formule moléculaire |
C8H9Cl2N4Ru |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
pyrazine;2H-pyrazin-2-ide;ruthenium(1+);dihydrochloride |
InChI |
InChI=1S/C4H4N2.C4H3N2.2ClH.Ru/c2*1-2-6-4-3-5-1;;;/h1-4H;1-3H;2*1H;/q;-1;;;+1 |
Clé InChI |
AMQBLPHCEUYUDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=N1.C1=CN=[C-]C=N1.Cl.Cl.[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

